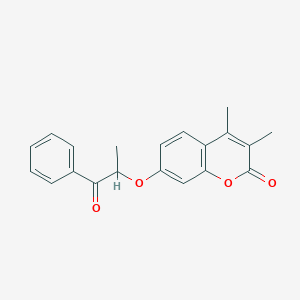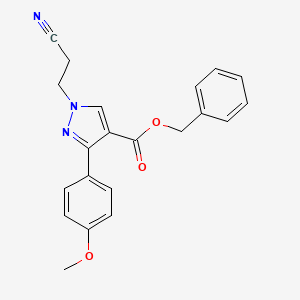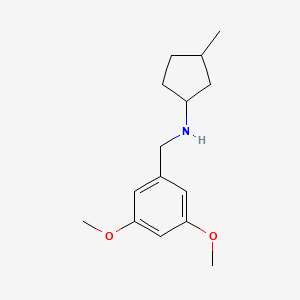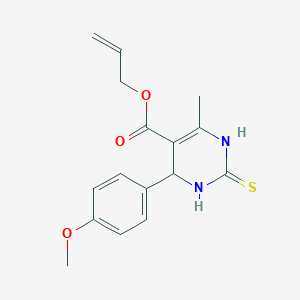
3,4-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one, also known as DMOG, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factor (HIF) activity.
Mecanismo De Acción
3,4-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one acts as a competitive inhibitor of prolyl hydroxylase enzymes, which are responsible for the hydroxylation of proline residues in the HIF-1α protein. This hydroxylation marks HIF-1α for degradation by the proteasome, preventing its accumulation and activation. By inhibiting prolyl hydroxylase enzymes, this compound stabilizes HIF-1α and promotes its nuclear translocation, where it binds to hypoxia-response elements in target genes and activates their expression.
Biochemical and Physiological Effects:
This compound has been shown to induce a wide range of biochemical and physiological effects in various cell types and animal models. These include increased angiogenesis, erythropoiesis, and glucose uptake, as well as decreased apoptosis and inflammation. This compound has also been shown to protect against ischemic injuries in the heart, brain, and kidney, and to inhibit cancer cell proliferation and migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one has several advantages for lab experiments, including its high potency and specificity, its ability to induce HIF activation under normoxic conditions, and its relatively low toxicity. However, this compound also has some limitations, such as its instability in aqueous solutions, its potential for off-target effects, and its limited solubility in some organic solvents.
Direcciones Futuras
There are several future directions for the use of 3,4-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one in scientific research. These include the development of more stable and specific prolyl hydroxylase inhibitors, the investigation of the role of HIF in aging and neurodegenerative diseases, and the exploration of the therapeutic potential of this compound in ischemic injuries and cancer. Additionally, the use of this compound in combination with other drugs or gene therapies may enhance its efficacy and reduce its limitations.
Métodos De Síntesis
3,4-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one can be synthesized through a multistep process involving the condensation of 3,4-dimethyl-2-hydroxyacetophenone with 2-bromo-1-phenylethanol, followed by oxidation and cyclization reactions. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
3,4-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one has been extensively used in scientific research to study the role of HIF in various physiological and pathological conditions. It has been shown to induce HIF-1α stabilization and activation, leading to increased expression of HIF target genes involved in angiogenesis, erythropoiesis, and glucose metabolism. This compound has also been used to investigate the role of HIF in cancer progression, inflammation, and ischemic injuries.
Propiedades
IUPAC Name |
3,4-dimethyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12-13(2)20(22)24-18-11-16(9-10-17(12)18)23-14(3)19(21)15-7-5-4-6-8-15/h4-11,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYRRGRUGPCPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-nitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5237115.png)

![methyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5237130.png)

![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5237134.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-thiophenecarboxamide](/img/structure/B5237142.png)

![4-(2,4-dichlorophenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}butanohydrazide](/img/structure/B5237172.png)
![2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5237176.png)
![4-chloro-2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5237181.png)
![4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5237182.png)

![4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5237214.png)